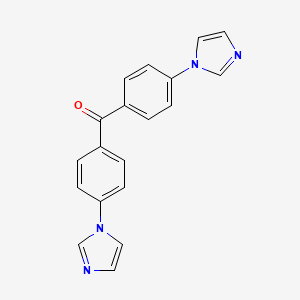

![molecular formula C24H18BrN3O B2700996 1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-23-3](/img/structure/B2700996.png)

1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

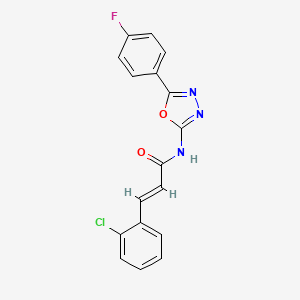

The compound “1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also contains a bromophenyl group, an ethoxy group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]quinoline core suggests that the molecule may have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the bromophenyl group could potentially undergo reactions involving the carbon-bromine bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development for treating various diseases. The heterocyclic quinoline structure is a key component in many pharmaceutical agents due to its ability to interact with a wide range of biological targets. For instance, quinazoline and quinoline derivatives have been found to possess anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Specifically, some quinoline compounds are known to inhibit epidermal growth factor receptor (EGFR), a target in cancer therapy, highlighting their potential as anticancer drugs (Ravez et al., 2015). Additionally, the modification of quinoline structures can yield compounds with antimicrobial activities and the ability to treat chronic and metabolic diseases (Pereira et al., 2015).

Materials Science Applications

Quinoline derivatives, such as quinoxalines, have been utilized in the development of optoelectronic materials due to their luminescent properties. These compounds are incorporated into π-extended conjugated systems, contributing to the creation of novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The electroluminescent and photoluminescent properties of these materials are of particular interest for applications in electronic devices and image sensors (Lipunova et al., 2018).

Chemical Synthesis and Corrosion Inhibition

Quinoline and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. These compounds have also been explored as corrosion inhibitors, offering protection for metals against corrosion in various environments. Quinoline derivatives form stable chelating complexes with metal surfaces, thereby preventing corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Verma et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .

Mode of Action

Without specific studies on this compound, it’s challenging to determine its exact mode of action. It’s possible that it might interact with its targets in a way similar to other pyrazole derivatives, causing changes in the function of the target proteins or enzymes .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to their observed biological effects .

Result of Action

Related compounds have been shown to have various effects, such as antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O/c1-2-29-19-12-13-22-20(14-19)24-21(15-26-22)23(16-6-4-3-5-7-16)27-28(24)18-10-8-17(25)9-11-18/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMQXQZFGDQYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2700931.png)

![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)